D-CANALINE
Description
Contextualizing D-Canaline within Non-Protein Amino Acid Research
Non-protein amino acids (NPAAs) are amino acids that are not typically incorporated into proteins during ribosomal synthesis. nih.govbiorxiv.org They represent a diverse group of metabolites found across various organisms, including plants, bacteria, and even some higher organisms. nih.govwikipedia.orgcabidigitallibrary.org NPAAs often possess distinct biological activities and can serve various roles, such as defense compounds, signaling molecules, or metabolic intermediates. biorxiv.orgcabidigitallibrary.org
L-Canaline, the naturally occurring stereoisomer, is a well-studied NPAA found in legumes that contain L-canavanine. wikipedia.orgnih.govuky.edu It is produced from L-canavanine through the action of arginase. wikipedia.org L-Canaline is known for its antimetabolic properties, primarily due to its ability to react with pyridoxal (B1214274) 5'-phosphate (PLP), a crucial cofactor for many enzymes, particularly those involved in amino acid metabolism. uky.eduebi.ac.ukglpbio.com This reaction forms a stable oxime, which can inactivate PLP-dependent enzymes. uky.eduebi.ac.ukglpbio.com
This compound, as a stereoisomer of L-canaline, fits within the broader context of NPAA research. While less abundant in nature compared to its L-counterpart, the study of this compound contributes to understanding the full spectrum of biological activities associated with this compound and the metabolic pathways in which it may be involved. Research into this compound often involves comparative studies with L-canaline to elucidate the impact of stereochemistry on its biological effects. uky.edunih.gov
Significance of Stereoisomerism in Biological Systems: Focus on D-Enantiomers
Stereoisomerism, particularly the distinction between L- and D-enantiomers, is a fundamental aspect of biological systems. Most biological molecules, including the standard 20 proteinogenic amino acids (except glycine) and sugars, exist predominantly as one specific enantiomer. quora.combiopharmaspec.comlibretexts.org In proteins, L-amino acids are exclusively used in ribosomal synthesis. quora.combiopharmaspec.comlibretexts.org Conversely, naturally occurring sugars are typically in the D-configuration. quora.com
The selective use of one enantiomer over the other in biological processes is known as biological homochirality. This specificity arises from the chiral nature of enzymes and receptors, which are structured to interact preferentially with a particular stereoisomer. quora.comlibretexts.org As a result, enantiomers can exhibit vastly different biological activities, ranging from varying metabolic fates to differential binding affinities to target molecules. biopharmaspec.comlibretexts.org
While L-amino acids are the building blocks of proteins, D-amino acids are not merely inactive counterparts. D-enantiomers of various amino acids have been found to play significant biological roles in different organisms. For instance, D-serine acts as a neurotransmitter in the mammalian brain, and D-amino acids are crucial components of the peptidoglycan cell walls in bacteria, contributing to structural integrity and resistance to proteases. nih.govwikipedia.orgbiopharmaspec.com Some non-ribosomally synthesized peptides, including certain antibiotics, also incorporate D-amino acid residues, which can confer increased resistance to proteolytic degradation. nih.govwikipedia.orgbiopharmaspec.com
The study of this compound is significant because it allows researchers to explore how the D-configuration influences the compound's interactions with biological targets, such as PLP-dependent enzymes, compared to the well-established effects of L-canaline. uky.edunih.gov Understanding the specific activities and metabolic handling of this compound provides insights into the broader implications of D-enantiomers in biological systems beyond the standard proteinogenic amino acids.
Current Research Trajectories and Future Directions Pertaining to this compound
Current academic research on this compound is often intertwined with studies on L-canaline and its precursor, L-canavanine. Research trajectories include investigating its inhibitory effects on enzymes, exploring its potential biological activities, and understanding its metabolic fate in different organisms.
Detailed research findings have shown that while L-canaline is a potent inhibitor of ornithine aminotransferase (OAT), a PLP-dependent enzyme, this compound also exhibits inhibitory activity against this enzyme, although often to a lesser extent than the L-enantiomer. uky.edunih.gov Studies comparing the inhibitory potential of L- and this compound on various enzymes provide valuable data on the stereospecificity of these interactions. For example, research on rat liver aminotransferase activity indicated that this compound was significantly less effective than L-canaline in inhibiting this enzyme. uky.edu However, studies on ornithine decarboxylase inhibition revealed that while L-enantiomers were generally more potent, D-enantiomers, including this compound, were also active. ebi.ac.ukuky.edu
Research also explores the potential biological roles of this compound, which may differ from those of L-canaline. Given the emerging understanding of the roles of D-amino acids in various biological processes, future directions for this compound research could involve investigating its potential involvement in areas such as:
Bacterial Cell Wall Modulation: As D-amino acids are key components of bacterial peptidoglycan, research could explore if this compound can influence bacterial cell wall structure or synthesis, potentially impacting bacterial growth or interactions with host organisms. Recent studies have shown that D-canavanine, a related compound, can affect peptidoglycan structure in certain bacteria. researchgate.net
Signaling Molecules: Some D-amino acids act as signaling molecules in biological systems. Future research could investigate if this compound has any signaling roles, either within organisms that produce it or in interactions between different organisms.
Comparative Metabolism: Further detailed studies on the metabolic pathways involving this compound in different organisms are needed to fully understand its synthesis, degradation, and potential interconversions with L-canaline or other compounds.
Enzyme Specificity: Continued research into the interaction of this compound with a wider range of enzymes, particularly PLP-dependent ones, is crucial to map its inhibitory profile and understand the structural features that govern its activity and stereospecificity.
The synthesis of DL-canaline (a mixture of L- and this compound) has been reported, which facilitates the study of both enantiomers. acs.org Future research may also focus on developing methods for the enantioselective synthesis or separation of this compound to enable more precise investigations into its specific biological effects.
The study of this compound contributes to the broader understanding of the biological significance of non-protein amino acids and the critical role of stereochemistry in biological interactions. Continued research is essential to fully elucidate its properties, roles, and potential applications in various fields.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Canaline (B555070) | 441443 |
| L-Canaline | 441443 |
| This compound | 25246035 |
| L-Canavanine | 25782 |
| L-Ornithine | 6262 |
| Pyridoxal 5'-phosphate (PLP) | 5460203 |
| L-Serine | 617 |
| D-Serine | 708 |
| Glycine | 750 |
| L-Arginine | 632 |
| D-Canavanine | Not readily available in standard databases, often studied as part of DL-Canavanine or generated enzymatically from L-Canavanine. |
| L-Homoserine | 751 |
| Urea (B33335) | 1183 |
| Ammonia (B1221849) | 222 |
| Glyoxylate (B1226380) | 701 |
| 2-Oxoglutarate | 84 |
| Pyruvate (B1213749) | 1060 |
| Oxaloacetate | 970 |
| L-Lysine | 866 |
| D-Alanine | 597 |
| D-Glutamate | 781 |
| L-Ureidohomoserine | Not readily available in standard databases |
| L-Canavaninosuccinic acid | Not readily available in standard databases |
| Ornithine aminotransferase (OAT) | N/A (Enzyme, not a compound) |
| Ornithine decarboxylase | N/A (Enzyme, not a compound) |
| Arginase | N/A (Enzyme, not a compound) |
| Canaline reductase | N/A (Enzyme, not a compound) |
Data Tables
| Compound | Enzyme | Relative Inhibitory Activity (vs L-Canaline) | Source Type | Notes |
| L-Canaline | Ornithine Aminotransferase (OAT) | 100% (Reference) | In vitro | Potent irreversible inhibitor. glpbio.comnih.gov |
| This compound | Ornithine Aminotransferase (OAT) | Lower than L-canaline | In vitro | Reacts more slowly than L-canaline. nih.gov |
| This compound | Ornithine Aminotransferase (OAT) | Active, but less effective than L-canaline | In vitro | Based on IC50 values. uky.edu |
Note: Relative inhibitory activity is presented qualitatively based on reported findings, as precise quantitative comparisons (e.g., IC50 values) can vary depending on experimental conditions and the specific enzyme source.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-4-aminooxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3/c5-3(4(7)8)1-2-9-6/h3H,1-2,5-6H2,(H,7,8)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPGMQABJNQLLF-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CON)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436383 | |
| Record name | (R)-2-Amino-4-(aminooxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128395-79-9 | |
| Record name | Canaline, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128395799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-2-Amino-4-(aminooxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANALINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TJQ8CI58K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Origin and Proposed Biosynthesis of D Canaline
Elucidation of L-Canaline Biosynthesis from L-Canavanine Precursors
L-Canaline (L-2-amino-4-(aminooxy)butyric acid) is a structural analog of L-ornithine uky.eduwikipedia.org. Its primary biological source is the hydrolysis of L-canavanine (L-2-amino-4-(guanidinooxy)butyric acid), an arginine antimetabolite abundant in many legumes uky.edursc.orguky.edu.
Arginase-Mediated Hydrolysis of L-Canavanine
The key enzymatic step in the biosynthesis of L-canaline from L-canavanine is the hydrolysis catalyzed by arginase (EC 3.5.3.1) uky.eduuky.edunih.govnih.gov. This enzyme, widely distributed in canavanine-storing legumes, cleaves L-canavanine into L-canaline and urea (B33335) uky.eduuky.edunih.gov. This reaction is analogous to the arginase-mediated hydrolysis of arginine to ornithine and urea in the urea cycle uky.edu.
The arginase-catalyzed reaction can be represented as follows:
L-Canavanine + H₂O → L-Canaline + Urea
This hydrolytic cleavage is considered the predominant pathway for L-canavanine catabolism in plants that accumulate this compound uky.eduuky.edu. The resulting urea can be further broken down by urease, releasing ammonia (B1221849) which can be assimilated for nitrogen metabolism in the plant uky.eduwikipedia.orguky.edu.
Phylogenetic Distribution of L-Canavanine and Consequent L-Canaline Formation
L-Canavanine is a non-proteinogenic amino acid whose occurrence is largely restricted to the family Leguminosae, particularly within the Papilionoideae subfamily uky.eduresearchgate.netbiorxiv.org. It serves as a significant nitrogen storage compound in the seeds of these plants, sometimes accounting for a substantial percentage of the seed's dry weight and nitrogen content rsc.orguky.eduresearchgate.net.
The presence of arginase in these canavanine-storing legumes facilitates the formation of L-canaline uky.edupnas.org. Therefore, any legume species that accumulates L-canavanine is a potential source of L-canaline uky.edu. The distribution of L-canavanine has been studied across various legume species, indicating that its presence is a chemotaxonomic marker for certain groups within the Leguminosae researchgate.netbiorxiv.org. While L-canavanine is widely distributed within these specific plant groups, L-canaline is typically found at much lower concentrations, partly due to its further metabolism and detoxification pathways within the plant uky.eduuky.edupnas.org.
A summary of the distribution of canavanine and canaline (B555070) based on available data is presented in the table below:
| Compound | Organism Type | Distribution | Notes |
| L-Canavanine | Plants | Primarily Leguminosae (Papilionoideae) researchgate.netbiorxiv.org | Often abundant in seeds, serves as nitrogen storage and allelochemical rsc.orguky.eduresearchgate.net |
| L-Canaline | Plants | Formed in organisms containing L-Canavanine and arginase uky.edupnas.org | Typically found at lower concentrations than L-canavanine uky.eduuky.edu |
Investigated or Hypothetical Pathways for D-Canaline Formation in Biological Systems
While the biosynthesis of L-canaline from L-canavanine is relatively well-understood, the biological formation of this compound is not directly addressed in the provided search results. However, the existence of D-amino acids in biological systems is recognized, and their synthesis often involves enantioselective mechanisms or enzymatic conversions nih.govd-aminoacids.com. Therefore, hypothetical pathways for this compound formation would likely involve such processes acting on L-canaline or related precursors.
Enantioselective Conversion Mechanisms in D-Amino Acid Synthesis
The presence of D-amino acids in biological systems, although less common than L-amino acids in proteins, is established nih.gov. Mechanisms for the enzymatic synthesis of D-amino acids from their L-enantiomers or other precursors have been identified d-aminoacids.com. These mechanisms often involve enzymes like amino acid racemases or epimerases, which catalyze the interconversion of L- and D-stereoisomers d-aminoacids.com.
Amino acid racemases, for instance, can catalyze the equilibration of the configuration at the alpha-carbon of an amino acid, converting an L-amino acid to its D-enantiomer and vice versa d-aminoacids.com. These enzymes can be pyridoxal-5'-phosphate (PLP)-dependent or cofactor-independent d-aminoacids.com.
Given that L-canaline is an amino acid, a hypothetical pathway for this compound formation could involve an as-yet-unidentified racemase or epimerase capable of acting on L-canaline. Such an enzyme would catalyze the conversion of L-canaline to this compound, potentially as part of a metabolic process where the D-enantiomer serves a specific biological role or is a byproduct.
Enantioselective synthesis in biological systems can also occur through other enzymatic reactions, such as stereospecific amination catalyzed by D-amino acid transaminases or asymmetric reductive amination by D-amino acid dehydrogenases d-aminoacids.com. However, applying these mechanisms directly to L-canaline to form this compound would require specific enzymatic machinery capable of recognizing and converting L-canaline through such routes.
Comparative Analysis with Enzymatic D-Amino Acid Synthetases (e.g., D-alanyl-D-alanine synthetase)
Comparing potential this compound synthesis to known D-amino acid synthetases, such as D-alanyl-D-alanine ligase (Ddl), provides insight into possible enzymatic strategies for D-stereoisomer formation. D-alanyl-D-alanine ligase (EC 6.3.2.4) is a bacterial enzyme crucial for peptidoglycan biosynthesis nih.govebi.ac.ukwikipedia.org. It catalyzes the ATP-dependent formation of the D-alanyl-D-alanine dipeptide from two molecules of D-alanine nih.govebi.ac.ukwikipedia.org.
The mechanism of D-alanyl-D-alanine ligase involves the activation of the first D-alanine molecule by ATP to form a D-alanyl-acylphosphate intermediate, followed by the nucleophilic attack of the amine group of the second D-alanine on this intermediate, releasing inorganic phosphate (B84403) and forming the D-alanyl-D-alanine peptide bond nih.govebi.ac.uk.
While D-alanyl-D-alanine ligase synthesizes a dipeptide from D-amino acids, its mechanism highlights the enzymatic capability to specifically handle and join D-stereoisomers. If a biological pathway for this compound synthesis exists, it might involve enzymes that similarly exhibit enantioselectivity for the D-configuration. However, this compound formation would likely involve a different type of reaction than peptide bond synthesis, potentially a modification or conversion of a precursor molecule with control over the resulting stereochemistry.
Research into D-amino acid biosynthesis in bacteria, for example, has revealed pathways involving alanine (B10760859) racemase for D-alanine production researchgate.net. Other enzymes, like D-amino acid transaminases, can also generate D-amino acids d-aminoacids.com. The specific enzymes and pathways for this compound formation in nature, if they exist, remain to be fully elucidated and would require dedicated biochemical investigation.
Metabolic Fate and Biotransformation Pathways of D Canaline
Enzymatic Degradation and Detoxification Mechanisms of Canaline (B555070)
Enzymatic pathways play a significant role in processing canaline in organisms exposed to it, particularly in plants that synthesize canavanine, the precursor to canaline.
Role of Canaline Reductase in Reductive Cleavage to L-Homoserine and Ammonia (B1221849)
Canaline reductase (NADPH:L-canaline oxidoreductase) is a key enzyme involved in the detoxification of L-canaline in certain legumes, such as the jack bean (Canavalia ensiformis). pnas.orgpnas.orgresearchgate.net This enzyme catalyzes a NADPH-dependent reductive cleavage of the oxygen-nitrogen bond in L-canaline, yielding L-homoserine and ammonia. pnas.orgpnas.orgresearchgate.netebi.ac.uk This reaction is notable as it is the only known enzymatic process that uses reduced NADP to cleave an O-N bond. pnas.orgpnas.orgebi.ac.uk
Canaline reductase performs several important functions in canavanine-synthesizing legumes:
Detoxification of canaline. pnas.orgpnas.orgebi.ac.uk
Permitting the carbon skeleton derived from canavanine to be utilized in primary metabolic reactions. pnas.orgpnas.orgebi.ac.uk
The enzyme has a mass of approximately 167 kDa and is composed of 82-kDa dimers. pnas.orgpnas.orgebi.ac.uk While this enzyme's activity has been characterized for L-canaline, the extent to which it processes D-canaline is a subject requiring specific investigation.
Exploration of this compound-Specific Catabolic Processes
Specific catabolic processes exclusively dedicated to this compound are less characterized compared to those for L-canaline. Given the stereospecificity often observed in enzymatic reactions, it is plausible that this compound may be processed by different enzymes or pathways, or at a significantly slower rate by enzymes primarily acting on the L-enantiomer. Research findings predominantly discuss the metabolism of L-canaline, highlighting the need for further exploration into this compound's unique catabolic routes.
Non-Enzymatic Formation of Oxime Derivatives in Biological Milieus
A significant aspect of canaline's reactivity, including that of this compound, is its ability to undergo non-enzymatic reactions with alpha-keto acids to form stable oxime derivatives. ebi.ac.uknih.govcapes.gov.brnih.gov This reaction is a key contributor to canaline's biological effects and toxicity. wikipedia.orgebi.ac.ukuky.edu
Reactions with Alpha-Keto Acids (e.g., glyoxylate (B1226380), pyruvate (B1213749), oxaloacetate, 2-oxoglutarate)
Canaline reacts readily with alpha-keto acids present in biological systems. This reaction involves the aminooxy group of canaline forming an oxime linkage with the carbonyl group of the alpha-keto acid. Studies have shown that canaline reacts rapidly with glyoxylate, and more slowly with other alpha-keto acids such as pyruvate, oxaloacetate, and 2-oxoglutarate, to form stable oximes. ebi.ac.uknih.govcapes.gov.brnih.gov
Examples of oxime formation with specific alpha-keto acids include:
Reaction with glyoxylate to form a canaline-glyoxylate oxime. ebi.ac.uknih.govuky.eduuky.edu
Reaction with pyruvate to form a canaline-pyruvate oxime. uky.edu
Reaction with oxaloacetate to form a canaline-oxaloacetate oxime. uky.edu
Reaction with 2-oxoglutarate to form a canaline-2-oxoglutarate oxime. pnas.orguky.eduuky.edu
These non-enzymatic reactions can occur in various biological milieus where canaline and alpha-keto acids are present.
Impact on Core Metabolic Pathways and Carbon Skeleton Availability
The formation of oxime derivatives between canaline and alpha-keto acids has a direct impact on core metabolic pathways. Alpha-keto acids such as pyruvate, oxaloacetate, and 2-oxoglutarate are essential intermediates in central metabolic routes like glycolysis, the citric acid cycle (TCA cycle), and amino acid synthesis. nih.govnih.govnih.govwikipedia.orgwikipedia.orgmpg.dempg.defishersci.seguidetopharmacology.orgscience.govajol.info By sequestering these vital metabolites through oxime formation, canaline can disrupt the normal flux of these pathways and deplete the availability of carbon skeletons required for various biosynthetic processes, including the synthesis of amino acids. ebi.ac.uknih.govuky.edu This metabolic interference contributes significantly to the biological activity and toxicity attributed to canaline. wikipedia.orgebi.ac.ukuky.edu
Potential Interconversion Dynamics between this compound and Analogous Metabolites
The potential for interconversion between this compound and analogous metabolites is an area that warrants further investigation. While the reductive cleavage of L-canaline to L-homoserine is catalyzed by a specific reductase pnas.orgpnas.orgresearchgate.netebi.ac.uk, the metabolic fate of this compound may involve different routes. The stereochemistry of enzymatic reactions is typically highly specific, suggesting that enzymes acting on L-canaline may not efficiently process this compound.
Possible interconversion dynamics could involve:
Epimerization: The potential for enzymatic or non-enzymatic epimerization between this compound and L-canaline is not well-documented but could theoretically exist in certain biological contexts.
Transamination: Given canaline's structural similarity to ornithine wikipedia.orgebi.ac.ukuky.edu, transamination reactions could be considered. However, canaline is known to inhibit pyridoxal (B1214274) phosphate-dependent enzymes, including ornithine aminotransferase, by forming stable oximes with the pyridoxal phosphate (B84403) cofactor, which would likely impede typical transamination pathways involving canaline itself. wikipedia.orgpnas.orgebi.ac.uknih.govuky.eduuni-freiburg.de
Other less characterized pathways: Organisms exposed to this compound may possess unique enzymatic systems or non-enzymatic reactions to process this specific enantiomer, potentially leading to different degradation products or conjugates compared to L-canaline.
Detailed research is needed to elucidate any specific interconversion pathways involving this compound and to identify the enzymes and conditions under which such transformations might occur.
Mechanisms of Biological Action and Enzymatic Inhibition by D Canaline
Interactions with Pyridoxal (B1214274) Phosphate (B84403) (PLP)-Dependent Enzymes
D-Canaline, like its L-enantiomer, exerts its biological effects primarily through its interaction with a class of enzymes known as pyridoxal phosphate (PLP)-dependent enzymes. nih.gov These enzymes are crucial for a vast array of metabolic processes, particularly those involving amino acids. nih.gov The reactivity of this compound is centered on its aminooxy functional group, which readily interacts with the PLP cofactor essential for the catalytic activity of these enzymes. drugbank.com
The fundamental mechanism by which this compound inhibits PLP-dependent enzymes is through the formation of a stable, covalently bound oxime adduct with the PLP coenzyme. nih.govportlandpress.comresearchgate.net PLP, the active form of vitamin B6, contains an aldehyde group that is critical for its catalytic function. drugbank.comwikipedia.org This aldehyde group typically forms a Schiff base (internal aldimine) with a lysine (B10760008) residue in the enzyme's active site. drugbank.comlibretexts.org During the catalytic cycle, the substrate's amino group displaces the lysine to form a new Schiff base (external aldimine). libretexts.org
This compound, with its terminal aminooxy group, effectively hijacks this process. The aminooxy moiety of this compound nucleophilically attacks the aldehyde carbon of PLP, leading to the formation of a highly stable oxime linkage. nih.gov This reaction is a condensation reaction that results in the formation of a covalent bond between this compound and the PLP cofactor.
The formation of the oxime adduct between this compound and PLP is the molecular basis for the irreversible inactivation of the target enzyme. nih.govportlandpress.comresearchgate.net Unlike the reversible Schiff base intermediates formed with natural substrates, the oxime bond is exceptionally stable and does not readily dissociate. libretexts.org This covalent modification effectively sequesters the PLP cofactor, rendering it unavailable for its normal catalytic role. sigmaaldrich.comyoutube.comyoutube.com
By permanently binding to the essential PLP coenzyme, this compound acts as an irreversible inhibitor. libretexts.org The enzyme is rendered non-functional because its catalytic machinery has been chemically and permanently altered. youtube.comyoutube.com Restoration of enzymatic activity would necessitate the synthesis of new enzyme molecules, as the covalently modified enzyme cannot be regenerated. youtube.com This mechanism-based inactivation is a hallmark of so-called "suicide inhibitors," which are converted by the enzyme's own catalytic mechanism into a reactive species that inactivates it. sigmaaldrich.com
Enzyme Inhibition Profiles of this compound in Biological Systems
While this compound can theoretically inhibit any PLP-dependent enzyme, its specific effects have been most notably studied in the context of certain aminotransferases. The structural similarity of this compound to natural amino acid substrates allows it to enter and interact with the active sites of these enzymes.
Ornithine aminotransferase (OAT) is a mitochondrial enzyme that plays a critical role in amino acid metabolism by catalyzing the interconversion of ornithine and α-ketoglutarate to glutamate-γ-semialdehyde and glutamate. mdpi.com OAT is a well-established target of canaline (B555070) isomers. nih.govresearchgate.net this compound has been shown to be an effective inhibitor of OAT. nih.govportlandpress.com The inhibition of OAT by this compound proceeds through the formation of a stable oxime with the enzyme's PLP cofactor, consistent with the general mechanism described above. nih.gov
Both this compound and its naturally occurring stereoisomer, L-canaline, are capable of inhibiting OAT. nih.govresearchgate.net However, studies have demonstrated that L-canaline reacts with OAT much more rapidly than this compound. researchgate.net Despite the difference in reaction rates, when used in excess, both L-canaline and DL-canaline (a racemic mixture of both enantiomers) appear to be equally effective at inhibiting OAT under saturating conditions. researchgate.net This suggests that while the initial binding and reaction kinetics may favor the L-enantiomer, both forms can ultimately lead to complete inhibition of the enzyme.
| Compound | Target Enzyme | Relative Rate of Inhibition | Efficacy at Saturation |
|---|---|---|---|
| This compound | Ornithine Aminotransferase (OAT) | Slower | Effective |
| L-Canaline | Ornithine Aminotransferase (OAT) | Faster | Effective |
The ability of this compound to inhibit OAT, albeit more slowly than L-canaline, indicates a degree of stereochemical flexibility within the enzyme's active site. nih.govportlandpress.com While the active site is optimized for the L-configuration of its natural substrate, ornithine, it can still accommodate the D-enantiomer of canaline. nih.gov This suggests that the stereochemical constraints at the C-2 position of the substrate are not absolute. nih.govportlandpress.com The enzyme can still bind this compound in an orientation that allows for the crucial reaction between the aminooxy group and the PLP cofactor to occur, leading to irreversible inhibition. nih.gov
Inhibition of Ornithine Aminotransferase (OAT) by this compound
Modulation of Ornithine Metabolism and Accumulation
This compound, often studied as part of a DL-canaline racemic mixture, influences the metabolic pathway of ornithine, primarily through its potent inhibition of ornithine aminotransferase (OAT), a key enzyme in ornithine catabolism. The inhibition of this enzyme leads to a disruption in the normal breakdown of ornithine, resulting in its accumulation in various tissues.
In vivo studies in mice have demonstrated that the administration of DL-canaline can produce a transient inhibition of OAT in both the brain and liver, leading to a corresponding increase in ornithine concentrations in these tissues. apexbt.comdrugbank.com However, this effect is notably less pronounced and of shorter duration compared to other enzyme-activated irreversible inhibitors. apexbt.com For instance, while a high dose of DL-canaline (500 mg/kg body weight) resulted in a temporary OAT inhibition of 65-70%, the subsequent accumulation of ornithine was considerably slower and reached lower maximum concentrations than those achieved with more potent inhibitors like 5-fluoromethylornithine (B39485) (5FMOrn). apexbt.comdrugbank.com This suggests that while this compound does modulate ornithine metabolism, its in vivo efficacy may be limited by factors such as metabolic instability or transport. apexbt.com
| Inhibitor | Dose (mg/kg) | Tissue | Max OAT Inhibition (%) | Duration | Ornithine Accumulation |
|---|---|---|---|---|---|
| DL-Canaline | 500 | Brain & Liver | ~65-70% | Transient | Slower rate, lower max concentration |
| 5FMOrn | 10 | Brain & Liver | ~90% | >24 hours | Faster rate, higher max concentration |
Inhibition of Other Pyridoxal Phosphate-Containing Enzymes by this compound
The primary mechanism of this compound's biological activity is its potent inhibition of enzymes that rely on pyridoxal 5'-phosphate (PLP) as a cofactor. nih.gov this compound, an aminooxy analogue of ornithine, reacts avidly with the aldehyde group of the enzyme-bound PLP. apexbt.comdrugbank.com This reaction forms a stable, covalently-bound oxime, which effectively sequesters the cofactor and renders the enzyme inactive. apexbt.comnih.govresearchgate.net While the L-enantiomer (L-canaline) is generally a more potent inhibitor, the D-isomer also demonstrates significant inhibitory activity against various PLP-dependent enzymes. apexbt.comdrugbank.comnih.gov
This compound is an active inhibitor of porcine heart alanine (B10760859) aminotransferase (AlaAT), a critical PLP-dependent enzyme in amino acid metabolism. nih.gov Structure-activity relationship studies have shown a clear stereochemical preference for the L-enantiomer in AlaAT inhibition. L-canaline is the most effective inhibitor among a series of tested structural analogs. nih.gov However, the D-enantiomers, specifically this compound, are also active inhibitors. nih.gov The inhibitory action results from the formation of a stable this compound-PLP oxime within the enzyme's active site. nih.gov
| Compound | Stereoisomer | Inhibitory Potency vs. AlaAT | Notes |
|---|---|---|---|
| Canaline | L-enantiomer | High | Most effective inhibitor tested. nih.gov |
| Canaline | D-enantiomer | Active | Less potent than the L-form but still an active inhibitor. nih.gov |
| Canaline Methyl Ester | L-enantiomer | Low | Reduced AlaAT activity by only 8%. nih.gov |
| Canaline Ethyl Ester | L-enantiomer | Low | Reduced AlaAT activity by only 6%. nih.gov |
Research has indicated that canaline possesses the potential to inhibit ornithine decarboxylase (ODC). ODC is another crucial PLP-dependent enzyme and is the rate-limiting step in the biosynthesis of polyamines, which are essential for cell proliferation. mdpi.com By targeting ODC, canaline can disrupt polyamine synthesis, a pathway that is often upregulated in cancer cells.
In addition to its direct inhibition of ornithine-dependent enzymes, canaline can also function as a lysine antagonist. nih.gov This suggests that its biological effects may be multifaceted, extending beyond the disruption of PLP-dependent enzymatic reactions to interference with metabolic pathways involving lysine.
Analysis of Reversibility and Irreversibility in this compound-Enzyme Complexes
The inhibition of PLP-dependent enzymes by this compound is generally characterized as irreversible due to the formation of a highly stable, covalent oxime bond between the aminooxy group of this compound and the aldehyde group of PLP. apexbt.comdrugbank.comnih.gov This covalent modification of the essential cofactor leads to a profound and lasting inactivation of the target enzyme. nih.gov
However, the nature of this "irreversible" inhibition is nuanced. Studies on canaline-inactivated ornithine aminotransferase have shown that the enzyme can be slowly reactivated. researchgate.net This reactivation was achieved by dialyzing the inactivated enzyme against a solution containing a high concentration of free pyridoxal phosphate. researchgate.net The process works by gradually displacing the canaline-PLP oxime from the active site with fresh, functional PLP, thereby restoring enzymatic activity. researchgate.net
This finding indicates that while the this compound-enzyme complex is exceptionally stable and does not readily dissociate under normal physiological conditions, the covalent bond is not entirely permanent. The inhibition can be slowly reversed under specific experimental conditions involving a large excess of the free cofactor. Therefore, the interaction is best described as potent and pseudo-irreversible, behaving as irreversible under typical biological conditions but demonstrating a capacity for slow reversal. researchgate.net
Modulation of Cellular Metabolic Processes by this compound
This compound, a structural analog of L-ornithine, exerts significant influence over cellular functions by modulating key metabolic pathways. Its structural similarity to ornithine allows it to interact with enzymes that normally utilize ornithine as a substrate, leading to widespread disruption of interconnected metabolic networks. The primary mechanisms of its biological action involve the disruption of polyamine biosynthesis, interference with general amino acid metabolism through the inhibition of pyridoxal phosphate-dependent enzymes, and subsequent broader impacts on fundamental cellular activities.
Disruption of Polyamine Biosynthesis Pathways
Polyamines, such as putrescine, spermidine (B129725), and spermine, are small, positively charged molecules essential for a variety of cellular processes, including cell division, differentiation, and DNA stabilization. youtube.comduke.edu The biosynthesis of these critical molecules begins with the decarboxylation of ornithine to form putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). researchgate.net
This compound, as an ornithine analog, can interfere with this crucial first step. The inhibition of ODC leads to a reduction in the intracellular pool of putrescine, which is the precursor for the synthesis of higher polyamines like spermidine and spermine. nih.gov This disruption of the polyamine biosynthetic pathway has significant consequences for cell proliferation and growth. duke.edu Studies using inhibitors of ODC have demonstrated a direct link between the depletion of intracellular polyamines and the suppression of cell growth and DNA accumulation. nih.gov For instance, research on mouse L cells using DL-alpha-hydrazino-delta-aminovaleric acid (DL-HAVA), a potent ODC inhibitor, resulted in a marked depletion of putrescine and spermidine, which correlated with suppressed cell proliferation. nih.gov
| Polyamine | Effect of ODC Inhibition | Consequence |
|---|---|---|
| Putrescine | Significant Depletion | Reduced precursor for spermidine/spermine synthesis |
| Spermidine | Significant Depletion | Impaired cell proliferation and DNA metabolism |
| Spermine | Variable (may increase initially) | Disruption of overall polyamine homeostasis |
This table illustrates the typical effects observed on intracellular polyamine concentrations following the inhibition of ornithine decarboxylase, a key target of this compound's metabolic disruption. Data is based on findings from studies using ODC inhibitors like DL-HAVA. nih.gov
Interference with General Amino Acid Metabolism
A primary mechanism of this compound's toxicity is its potent inhibition of enzymes that rely on pyridoxal 5'-phosphate (PLP) as a cofactor. nih.gov PLP, the active form of vitamin B6, is essential for a vast array of enzymatic reactions in amino acid metabolism, including transamination, decarboxylation, and racemization. wikipedia.orgnih.govrsc.org
This compound's structure includes an aminooxy group, which is highly reactive toward the aldehyde group of PLP. nih.gov This reaction forms a stable oxime covalent bond, effectively sequestering the PLP cofactor and irreversibly inactivating the enzyme. nih.govnih.gov This mechanism of inhibition is not exclusive to enzymes of ornithine metabolism but extends to a wide range of PLP-dependent enzymes.
One of the most well-studied targets is Ornithine Aminotransferase (OAT), a PLP-dependent enzyme that catalyzes the interconversion of ornithine and α-ketoglutarate to glutamate-γ-semialdehyde and glutamate. nih.gov Research has shown that both L-canaline and its D-enantiomer can inactivate OAT by forming an oxime with the enzyme-bound PLP, although the D-enantiomer reacts more slowly. nih.gov This demonstrates that this compound can directly interfere with the catabolism of ornithine, further disrupting cellular amino acid pools. nih.govnih.gov
| Enzyme | Role in Metabolism | Mechanism of Inhibition by Canaline |
|---|---|---|
| Ornithine Aminotransferase (OAT) | Catalyzes the transamination of ornithine. | Irreversible inhibition via oxime formation with PLP cofactor. nih.govnih.gov |
| D-amino acid transaminase | Catalyzes transamination of D-amino acids. wikipedia.org | Potential for inhibition due to reliance on PLP cofactor. |
| L-tyrosine decarboxylase | Catalyzes the decarboxylation of tyrosine. | Inactivation through reaction with the PLP moiety. nih.gov |
This interactive table provides examples of enzymes that are targets for inhibition by canaline through its reaction with the essential cofactor Pyridoxal 5'-phosphate (PLP).
Broader Impacts on Fundamental Cellular Processes
The disruption of polyamine biosynthesis and general amino acid metabolism by this compound has cascading effects on other fundamental cellular processes that are vital for cell survival and function.
Impact on DNA and Protein Synthesis: Polyamines are intimately involved in nucleic acid and protein synthesis. researchgate.net They bind to DNA, helping to stabilize its structure, and are also crucial for the processes of transcription and translation. wikipedia.orgkhanacademy.org Consequently, the depletion of polyamines resulting from this compound's activity can lead to the inhibition of both DNA and protein synthesis. nih.govresearchgate.net This halt in the production of essential macromolecules directly contributes to the suppression of cell proliferation. nih.gov The interference with amino acid metabolism further exacerbates this effect by limiting the availability of precursor molecules required for the synthesis of new proteins. youtube.com
Induction of Programmed Cell Death (Apoptosis): When a cell's metabolic processes are severely and irreparably damaged, it may trigger a pathway of programmed cell death, or apoptosis, to eliminate the compromised cell in a controlled manner. youtube.comyoutube.com The metabolic stress induced by this compound can serve as such a trigger. The catabolism of polyamines is known to produce hydrogen peroxide (H₂O₂), a reactive oxygen species. frontiersin.org While H₂O₂ plays a role in cell signaling at low concentrations, excessive accumulation due to dysregulated polyamine metabolism can induce oxidative stress and damage cellular components, ultimately activating apoptotic pathways. frontiersin.org Apoptosis is a highly regulated process involving a cascade of enzymes called caspases that orchestrate the systematic dismantling of the cell. nih.govyoutube.com The widespread metabolic disruption caused by this compound can initiate this cascade, leading to cell death.
Structural Biology of D Canaline Target Interactions
High-Resolution Structural Elucidation of Enzyme-D-Canaline Complexes
High-resolution structural techniques, primarily X-ray crystallography, have been instrumental in providing detailed insights into how canaline (B555070) interacts with its target enzymes at the atomic level.
X-ray Crystallography Studies of Ornithine Aminotransferase (OAT) in Complex with Canaline
X-ray crystallography has been employed to determine the structure of human ornithine aminotransferase (OAT) in complex with L-canaline. These studies have revealed critical details about the binding mode of canaline within the OAT active site. The structures of human OAT bound to inhibitors like L-canaline were solved at resolutions such as 2.3 Å. nih.govpdbj.org These studies indicate that L-canaline, an analog of the natural substrate ornithine, binds covalently to the PLP cofactor in the active site. nih.govtandfonline.com This covalent interaction leads to the formation of a stable oxime, a key step in the inactivation of the enzyme. google.com The binding of canaline causes a conformational change in the PLP cofactor, involving a rotation relative to its position in the ligand-free enzyme. nih.gov
Identification of Critical Active Site Residues Involved in D-Canaline Binding and Inactivation
Crystallographic studies have pinpointed specific active site residues within OAT that are crucial for the binding and inactivation by canaline. Residues such as Tyr55 and Arg180 have been identified as providing specific contacts to the alpha-amino and carboxyl groups of L-canaline in the OAT-L-canaline complex structure. nih.govnih.gov These residues are also implicated in coordinating with the natural substrate ornithine during normal enzyme turnover. nih.govnih.gov Notably, mutations in these residues, such as Tyr55 to His and Arg180 to Thr, are associated with gyrate atrophy, a disease linked to OAT dysfunction. nih.govnih.gov The interaction with these residues helps explain how canaline mimics ornithine and subsequently inhibits the enzyme.
Stereochemical Influence on this compound Binding Specificity and Conformational Changes
The stereochemistry of canaline, specifically the difference between the L and D isomers, can influence its binding specificity and the conformational changes it induces in target proteins. While much of the structural work has focused on L-canaline due to its natural occurrence and activity against OAT, the stereochemical configuration at the alpha-carbon is a critical determinant of interaction with chiral binding sites in proteins. The active site of OAT shows specificity, discriminating between the alpha- and delta-amino groups of ornithine, with only the latter forming a Schiff base with the PLP cofactor. tandfonline.comnih.gov Although not explicitly detailed for this compound in the provided snippets, the principle of stereochemical influence on binding is well-established in protein-ligand interactions. Conformational changes in proteins upon ligand binding are known to contribute significantly to the specificity and stability of the complex. nih.gov While large-scale conformational changes in OAT upon inhibitor binding have not been observed, local side-chain movements do occur. tandfonline.comnih.gov
Theoretical and Computational Approaches to this compound Molecular Interactions
Computational methods complement experimental structural biology by providing insights into the dynamics of canaline-target interactions and allowing for the prediction of binding affinities and the design of analogs.
Molecular Docking and Dynamics Simulations of this compound with Target Proteins
Molecular docking and molecular dynamics simulations are valuable tools for studying the interactions of small molecules like canaline with target proteins. Molecular docking predicts the preferred orientation and binding affinity of a ligand within a protein's active site. frontiersin.orgmdpi.com Molecular dynamics simulations, on the other hand, simulate the dynamic behavior of the protein-ligand complex over time, providing information about stability and flexibility. nih.govtanaffosjournal.ir These methods can be used to explore the binding modes of canaline and its analogs, estimate binding energies, and understand the conformational changes that occur upon binding. While specific studies on this compound with target proteins using these methods were not extensively detailed in the provided search results, the general application of these techniques to study protein-ligand interactions is well-established. mdpi.comnih.gov
Ecological and Inter Species Biological Roles of D Canaline
D-Canaline as an Allelochemical in Plant Defense Mechanisms
Allelochemicals are substances produced by one plant that influence the growth, health, or behavior of other organisms. This compound, alongside its L-enantiomer, is considered a protective allelochemical in certain leguminous plants. uky.eduacs.org These compounds act as a chemical barrier against predation and disease. uky.edu
Defensive Efficacy Against Phytophagous Insects and Other Herbivores
Canaline (B555070), in general, can elicit antimetabolic and insecticidal effects that are as pronounced as those of canavanine, its precursor. uky.eduuky.edu This toxicity contributes to the defense of plants against herbivores, particularly insects. uky.edunih.gov While L-canavanine is the primary defensive compound in many legumes, its breakdown product, canaline (including potentially this compound), also plays a role in deterring feeding by non-adapted species. uky.edursc.org
Investigations into Insecticidal and Neurotoxic Effects (e.g., in Manduca sexta)
Studies, particularly involving the tobacco hornworm (Manduca sexta), have investigated the insecticidal and neurotoxic effects of canaline. Canaline is a poisonous natural product that can cause severe developmental abnormalities, prevent metamorphosis, and lead to significant pupal deformities in sensitive insects like M. sexta. uky.eduuky.edu It also induces neurotoxic effects in the adult moth. uky.eduuky.edu The toxicity of canaline primarily stems from its reaction with carbonyl groups in aldehydes and certain organic acids, forming stable oximes. uky.edu This includes reaction with pyridoxal (B1214274) phosphate (B84403), a crucial cofactor for many enzymes, leading to their inactivation. uky.eduacs.orguky.eduindexcopernicus.com
Research on Manduca sexta larvae has shown that canaline can inactivate ornithine aminotransferase, a vitamin B6-containing enzyme, by forming a stable, enzyme-bound oxime with pyridoxal phosphate. uky.eduebi.ac.uk This inactivation disrupts essential metabolic pathways.
While L-canaline is the naturally occurring and more extensively studied enantiomer in the context of insect toxicity, some research indicates that this compound is also biologically active. For instance, this compound was found to be surprisingly active in reducing the viability of human pancreatic carcinoma cells, and under comparable conditions, it caused a significant reduction in cell viability, with an IC50 value comparable to that of L-canaline at higher concentrations. uky.edu In the context of enzyme inhibition, while L-canaline was a more potent inhibitor of rat liver aminotransferase activity, this compound was also active, albeit less effective than the L-stereoisomer. uky.edu However, in studies of ornithine decarboxylase inhibition, the D-enantiomer was reported to be even more active than the naturally occurring stereoisomer, which was an unexpected finding. uky.edu
Contribution of this compound to Plant Nitrogen Cycling and Storage
Canavanine, the precursor of canaline, serves as a major nitrogen storage compound in the seeds of many legumes, sometimes accounting for a significant percentage of the seed's dry weight. uky.edursc.org During germination, canavanine is catabolized to canaline and urea (B33335). rsc.org This process allows for the mobilization of stored nitrogen.
While canaline itself is toxic, plants have evolved mechanisms for its detoxification and the utilization of its stored nitrogen. uky.eduuky.edu In higher plants, canaline can be reductively cleaved to form homoserine and ammonia (B1221849), a process that not only detoxifies canaline but also provides a means of assimilating the nitrogen. uky.eduuky.edu This pathway for homoserine production from canavanine via canaline is considered unique to higher plants and allows for the release of nitrogen as ammonia, which can be utilized by the developing plant. uky.edu
The presence and metabolism of canaline, derived from canavanine, highlight its indirect but significant role in plant nitrogen cycling and storage by serving as an intermediate in the mobilization of stored nitrogen reserves.
Natural Occurrence and Ecological Distribution of this compound Across Biological Kingdoms
L-Canavanine, the precursor from which canaline is formed via arginase-mediated hydrolysis, is primarily synthesized by leguminous plants (Fabaceae). uky.eduuky.edursc.org While canavanine is found in various tissues, it is predominantly stored in seeds, serving a protective function. uky.eduuky.edu
Canaline is formed from canavanine in any canavanine-storing legume because arginase is universally distributed in this plant family. uky.edu While the focus of much research has been on L-canaline due to its natural abundance as a breakdown product of L-canavanine, the potential for the presence of this compound in these plants or in organisms that interact with them exists, particularly if racemase enzymes are involved in converting L-canaline to this compound. One study mentions the radiochemical synthesis of DL-canaline, indicating the existence of the D-form. semanticscholar.orgopenmedscience.com Another study discusses the production of DL-canavanine from L-canavanine by a bacterial racemase, with D-canavanine diffusing into the environment, suggesting a potential route for the formation or presence of this compound in microbial contexts. researchgate.net
The ecological distribution of canaline is thus closely linked to the distribution of canavanine-producing legumes. While primarily associated with the Plantae kingdom, the biological effects and potential metabolism of canaline by organisms from other kingdoms (such as insects in Animalia and bacteria in Bacteria) are relevant to its ecological role. researchgate.netbath.ac.ukngsmagnified.comlibretexts.orgaakash.ac.inmicrobenotes.com For example, certain bacteria can utilize canavanine and canaline, which could influence the composition of the rhizosphere community associated with legumes. rsc.org
Interactive Data Tables
Due to the nature of the provided search results, which are primarily descriptive research findings rather than structured numerical datasets, generating interactive data tables directly from the text is not feasible. The information regarding concentrations or inhibitory effects is presented within the narrative of the research summaries.
Advanced Methodologies in D Canaline Research
Quantitative Analytical Techniques for D-Canaline in Complex Biological Matrices
The accurate quantification of this compound in biological samples, such as plasma, serum, urine, or tissue extracts, presents significant analytical challenges due to the complexity of these matrices and potentially low analyte concentrations mdpi.comresearchgate.net. A variety of advanced quantitative analytical techniques are employed to overcome these hurdles, often requiring rigorous sample preparation steps like liquid/liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analyte and remove interfering substances mdpi.comresearchgate.net.
High-Resolution Chromatographic Separations (e.g., HPLC, GC, UHPLC)
Chromatographic techniques are fundamental for separating this compound from other components in biological matrices before detection and quantification. High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the quantification of pharmaceutical compounds and metabolites in biological matrices, offering identification and quantitative estimation even at low concentrations researchgate.net. Ultra-High-Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, utilizing smaller particle sizes and higher pressures to achieve faster separations, enhanced resolution, and improved sensitivity, making it suitable for high-throughput analysis of complex samples lcservicesltd.co.ukmetwarebio.comdrawellanalytical.comchromtech.com. Gas Chromatography (GC) is another chromatographic method, typically coupled with mass spectrometry, used for the analysis of volatile and thermally stable compounds ijpsjournal.com. The choice between HPLC, GC, or UHPLC depends on the physicochemical properties of this compound and the specific requirements of the analysis, such as desired speed, sensitivity, and sample complexity drawellanalytical.comijpsjournal.com.
Mass Spectrometry-Based Approaches (e.g., LC-MS, GC-MS, Tandem MS)
Mass spectrometry (MS) provides highly sensitive and specific detection capabilities, often coupled with chromatography for the analysis of complex biological samples nih.govwikipedia.org. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the mass analysis capabilities of MS, allowing for the identification and quantification of separated components wikipedia.org. LC-MS is effective for quantitative analysis of known target compounds, particularly in simpler samples creative-proteomics.com.
For more complex matrices and lower analyte concentrations, tandem mass spectrometry (MS/MS), such as LC-MS/MS and GC-MS/MS, is frequently employed. LC-MS/MS, in particular, is considered a gold standard for bioanalysis due to its high sensitivity and specificity, enabling the detection and quantification of trace components in complex biological samples by monitoring specific precursor-product ion pairs, a technique known as Multiple Reaction Monitoring (MRM) ijpsjournal.comcreative-proteomics.comnih.gov. GC-MS/MS also offers improved sensitivity and selectivity compared to single quadrupole GC-MS mdpi.comd-nb.info. These hyphenated techniques are invaluable for overcoming matrix effects and ensuring accurate quantification of this compound in biological contexts researchgate.netcreative-proteomics.comnih.gov.
Advanced Spectroscopic Methods (e.g., NMR, UV-Vis) for Structural and Interaction Analysis
Spectroscopic methods provide valuable information about the structure, purity, and interactions of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that can be used to identify or confirm the molecular structure of substances and for quantitative measurement sgs-institut-fresenius.denumberanalytics.comresearchgate.net. NMR provides detailed information about the functional groups and molecular environment of this compound based on the interaction of nuclei with a magnetic field and electromagnetic waves sgs-institut-fresenius.de. It is particularly useful for structural elucidation and can also be applied for quantitative analysis using internal standards sgs-institut-fresenius.de.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by molecules at specific wavelengths, providing information about the electronic structure and concentration of a compound numberanalytics.comupi.edu. UV-Vis spectroscopy can be used for both qualitative and quantitative analysis, particularly for compounds that contain chromophores (functional groups that absorb UV-Vis light) upi.edu. While less commonly used for direct quantification in complex biological matrices compared to LC-MS/MS, UV-Vis can be coupled with chromatographic techniques or used in conjunction with other spectroscopic methods for structural confirmation and analysis of interactions researchgate.netnumberanalytics.com.
Radiometric and Colorimetric Assays for this compound Detection and Quantification
Radiometric and colorimetric assays offer alternative or complementary approaches for detecting and quantifying this compound. Colorimetric assays are designed to detect or quantitate a substance by measuring the absorption of light at a characteristic wavelength following a color-producing reaction revvity.commdpi.com. These assays often utilize chromogenic substrates that change color upon reaction with the analyte revvity.com. The intensity of the color is directly proportional to the concentration of the analyte, measured using a spectrophotometer or plate reader revvity.comassaygenie.com. Colorimetric assays can be adapted for high-throughput screening and are relatively simple and cost-effective revvity.comassaygenie.commdpi.com. While the provided search results discuss colorimetric assays for other compounds like D-mannitol, albumin, creatinine, and cobalt mdpi.comassaygenie.commdpi.comnih.gov, the principle can be applied to this compound if a suitable color-forming reaction or chromogenic probe is available or can be developed.
Radiometric assays involve the use of radioactive isotopes to label and track molecules. While not specifically detailed for this compound in the provided results, radiometric methods can offer high sensitivity for detection and quantification, particularly in studies involving metabolism or distribution. The principle involves measuring the radioactivity of the labeled compound or its products.
Development and Validation of Bioanalytical Methods for this compound Research
The reliable quantification of this compound in biological matrices necessitates the rigorous development and validation of bioanalytical methods. Bioanalytical method development involves defining the design, operating conditions, limitations, and suitability of the method for its intended purpose, ensuring it is optimized for validation ijpsjournal.comfda.goviajps.com. Key aspects include the selection of the appropriate analytical technique, optimization of sample preparation procedures, and establishment of chromatographic conditions ijpsjournal.comiajps.com.
Method validation is a critical process that demonstrates the method's reliability, accuracy, precision, selectivity, sensitivity, linearity, range, recovery, stability, ruggedness, and robustness researchgate.netijpsjournal.comiajps.comnih.gov. Validation ensures that the method consistently produces reliable results for the quantitative determination of the analyte in the specific biological matrix researchgate.netnih.gov. Regulatory guidelines, such as those from the FDA, provide detailed recommendations for bioanalytical method validation fda.gov. For endogenous compounds like this compound, specific strategies for calibration, such as using surrogate matrices or surrogate analytes (e.g., stable-isotope-labeled forms), may be necessary due to the lack of analyte-free biological samples cstti.com. Proper documentation of method development and validation is essential researchgate.netfda.govnih.gov.
In Vitro Experimental Systems for Mechanistic this compound Studies
In vitro experimental systems are indispensable tools for investigating the mechanisms by which this compound exerts its effects at the cellular and molecular levels. These systems allow researchers to control experimental conditions and isolate specific interactions, providing insights that may be difficult to obtain from in vivo studies.
Common in vitro systems include cell cultures, enzyme assays, and biochemical experiments using isolated proteins or organelles. For this compound research, this could involve:
Cell Culture Studies: Using various cell lines (e.g., bacterial cells, mammalian cells) to study this compound uptake, metabolism, cytotoxicity, and its effects on cellular processes like growth, division, and protein synthesis. For example, studies on the effects of canavanine (an analog of arginine) on leukemic cells in vitro have been reported ukrbiochemjournal.org.
Enzyme Assays: Investigating the interaction of this compound with specific enzymes. Given that L-canaline is known to inhibit PLP-dependent alanine (B10760859) aminotransferase by reacting with the PLP moiety acs.org, in vitro enzyme assays could be used to study if this compound exhibits similar or different inhibitory profiles against this or other enzymes. Studies on the mechanism of L-canavanine cytotoxicity have also focused on its interaction with arginyl-tRNA synthetase tandfonline.com.
Biochemical Studies: Using isolated cellular components to explore specific molecular interactions. This could involve studying the binding of this compound to proteins, nucleic acids, or other biomolecules using techniques like spectroscopy (e.g., NMR for interaction analysis slu.se) or mass spectrometry to identify modified biomolecules. Research on the incorporation of FDAA probes into bacterial peptidoglycan using UPLC-MS analysis exemplifies the use of in vitro systems and MS for mechanistic studies acs.org.
These in vitro systems, coupled with the quantitative analytical techniques described above, provide a powerful approach to unraveling the complex mechanisms of this compound action.
Recombinant Expression and Purification of this compound-Target Enzymes for Functional and Structural Studies
Investigating the mechanisms by which this compound exerts its effects often requires studying its interactions with specific enzymes. Recombinant expression and purification of these target enzymes are crucial steps for detailed functional and structural analyses. This process typically involves cloning the gene encoding the enzyme into an expression vector, transforming a suitable host organism (such as bacteria, yeast, or insect cells), and inducing protein production. Subsequently, the enzyme is isolated and purified using various chromatographic techniques, such as affinity chromatography, ion-exchange chromatography, and size exclusion chromatography. The purity and integrity of the recombinant enzyme are then assessed using methods like SDS-PAGE.
Once purified, the enzyme can be used in functional studies to determine its catalytic activity and how this compound affects this activity. Structural studies, such as X-ray crystallography or cryo-electron microscopy, can be performed on the purified enzyme, alone or in complex with this compound, to understand the molecular basis of their interaction. While specific studies on the recombinant expression and purification of this compound target enzymes were not extensively detailed in the search results, the general principle of this methodology is fundamental for characterizing enzyme-inhibitor interactions, as seen in studies involving related compounds and pyridoxal (B1214274) phosphate-dependent enzymes which are known targets of canaline (B555070). ebi.ac.uk
Isolated Enzyme Systems for Kinetic and Mechanistic Characterization of this compound Inhibition
Isolated enzyme systems are essential for conducting detailed kinetic and mechanistic studies of this compound inhibition. These studies provide quantitative data on the binding affinity of this compound to the enzyme and the nature of the inhibition (e.g., competitive, uncompetitive, non-competitive). sci-hub.se, rose-hulman.edu By measuring enzyme activity at varying concentrations of substrate and inhibitor, kinetic parameters such as Ki (inhibition constant) and IC50 (half maximal inhibitory concentration) can be determined. sci-hub.se
Mechanistic studies aim to understand the step-by-step process by which this compound inhibits the enzyme. This can involve investigating the formation of covalent adducts, as canaline is known to react with the pyridoxal phosphate (B84403) (PLP) moiety of vitamin B6-dependent enzymes to form a stable oxime, leading to enzyme inactivation. uky.edu, ebi.ac.uk, uky.edu Spectroscopic methods, such as UV-Vis spectroscopy, can be used to monitor changes in the enzyme or cofactor upon interaction with this compound. Studies on the L-enantiomer, L-canaline, have shown its ability to inhibit pyridoxal phosphate-dependent enzymes like alanine aminotransferase and ornithine aminotransferase through oxime formation. nih.gov, ebi.ac.uk, uky.edu While L-canaline is generally a more potent inhibitor than this compound, this compound has also shown inhibitory activity against certain enzymes. uky.edu, portlandpress.com, nih.gov
Data on the inhibitory activity of this compound can be presented in tables, showing IC50 values against specific enzymes. For example, research has indicated that this compound is active, with an IC50 of 1.8 x 10-6 M against one enzyme tested, compared to L-canaline's IC50 of 2.5 x 10-7 M. uky.edu Another study reported an IC50 of 0.8 mM for this compound against MIAPaCa-2 cells. uky.edu
Here is a table summarizing some reported inhibitory data:
| Compound | Target/Cell Line | IC50 (M) | Reference |
| L-Canaline | Aminotransferase | 2.5 x 10-7 | uky.edu |
| This compound | Aminotransferase | 1.8 x 10-6 | uky.edu |
| This compound | MIAPaCa-2 cells | 8 x 10-4 | uky.edu |
| L-Canaline | MIAPaCa-2 cells | 6 x 10-4 | uky.edu |
Note: The "Aminotransferase" target in the table refers to the enzyme tested in the cited study uky.edu, which showed differential inhibition by L- and this compound.
Cell Culture Models for Investigating this compound's Cellular Effects (e.g., human pancreatic cancer cells, peripheral blood mononucleocytes)
Cell culture models are invaluable for studying the effects of this compound at the cellular level, providing insights into its cytotoxicity, antiproliferative activity, and potential mechanisms of action in a controlled environment. Various cell lines, including human pancreatic cancer cells (e.g., MIAPaCa-2) and peripheral blood mononucleocytes, have been used in such studies. wikipedia.org, uni.lu, wikipedia.org
In cell culture experiments, cells are exposed to different concentrations of this compound, and various endpoints are measured, such as cell viability, proliferation, apoptosis, and changes in cellular morphology. Studies have shown that this compound can reduce cell viability in human pancreatic cancer cells. uky.edu For instance, this compound at a concentration of 0.8 mM caused more than an 80% reduction in the viability of MIAPaCa-2 cells. uky.edu At 5.0 mM, this compound demonstrated potency comparable to L-canaline (IC50 = 0.6 mM) in reducing cell viability. uky.edu These findings highlight the direct cellular impact of this compound and suggest its potential as an antiproliferative agent.
In Vivo Experimental Models for Biological Role Elucidation of this compound
Utilization of Model Organisms in Antimetabolic and Ecological Research
Model organisms play a significant role in antimetabolic and ecological research involving non-proteinogenic amino acids like this compound. These organisms can range from bacteria and insects to rodents, allowing researchers to study the effects of the compound in different biological contexts. wikipedia.org, fishersci.ca, uni-freiburg.de
In ecological research, model organisms can be used to investigate the role of this compound as a defensive compound produced by certain plants against herbivores. Studies on the toxicity of related compounds like canavanine to non-adapted insects, and the adaptation mechanisms in tolerant species, illustrate the use of insects as model organisms in ecological studies of antimetabolites. pnas.org While direct studies on the ecological role of this compound in model organisms were not specifically found, the principles of studying antimetabolite effects and detoxification mechanisms in vivo are applicable.
Systems Biology and Bioinformatics Integration in this compound Research
Systems biology and bioinformatics approaches are increasingly integrated into the study of chemical compounds to gain a holistic understanding of their effects on biological systems. ufrn.br, iric.ca, csic.es, csic.es, institut-curie.org These approaches involve the collection and analysis of large-scale biological data to identify perturbed pathways and networks.
Metabolomics and Proteomics Approaches to Map this compound Perturbations
Metabolomics and proteomics are powerful tools for mapping the global biochemical changes induced by this compound. Metabolomics involves the comprehensive analysis of all metabolites in a biological sample, while proteomics focuses on the large-scale study of proteins. nih.gov, portlandpress.com
By exposing cells or organisms to this compound and then analyzing their metabolome and proteome using techniques such as mass spectrometry and chromatography, researchers can identify which metabolic pathways are affected and which proteins are altered in abundance or modification. This can help to pinpoint the primary targets of this compound and reveal secondary effects on interconnected pathways. For instance, if this compound inhibits a specific enzyme in an amino acid synthesis pathway, metabolomics might reveal an accumulation of the substrate and a depletion of the product of that enzyme. Proteomics could identify changes in the expression levels of enzymes involved in related pathways as the system attempts to compensate for the inhibition. While specific metabolomics and proteomics studies on this compound were not detailed in the search results, these methodologies are standard in modern biological research for understanding the system-wide impact of small molecules.
Computational Modeling for Predicting this compound Interactions and Pathways
Computational modeling plays an increasingly vital role in modern chemical and biological research, offering powerful tools to predict the interactions of compounds with biological targets and to elucidate potential metabolic or biological pathways. While specific detailed computational studies focusing solely on this compound (PubChem CID: 10176161) interactions and pathways are not extensively documented in readily available public literature, the methodologies applied to similar non-proteinogenic amino acids and small molecules can be extrapolated to understand how this compound's behavior could be computationally investigated.
A range of in silico techniques can be employed to predict how this compound might interact with enzymes, receptors, or other biomolecules, and how it might be transformed within a biological system. These methods leverage the known chemical structure of this compound to model its behavior at the molecular level.
Molecular Docking: Molecular docking simulations are a fundamental tool used to predict the preferred orientation (binding mode) of a small molecule ligand, such as this compound, when it binds to a protein target at a specific site. nih.govchem960.com By assessing the binding energy and the spatial fit, docking can help hypothesize potential protein targets for this compound and understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) driving the binding event. chem960.comh-its.org This is particularly relevant for exploring potential enzyme inhibition or receptor binding. nih.govchem960.com
Molecular Dynamics (MD) Simulations: While molecular docking provides a static snapshot of a potential interaction, MD simulations offer a dynamic view by simulating the movement of atoms and molecules over time. wikipedia.org This allows researchers to study the stability of the this compound-target complex, observe conformational changes upon binding, and gain insights into the binding kinetics and thermodynamics. wikipedia.org MD simulations can provide a more realistic representation of interactions in a biological environment, considering the flexibility of both the ligand and the target. wikipedia.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models aim to build a predictive relationship between the chemical structure of a set of compounds and their biological activity. Although specific QSAR studies on this compound are not prevalent in the search results, the principles could be applied if sufficient biological activity data for this compound and structurally related compounds were available. By calculating various molecular descriptors for this compound, a QSAR model could potentially predict its activity against a known target or its participation in a specific pathway based on the established relationships from other compounds.
Quantum Mechanics (QM) Calculations: For a deeper understanding of the electronic properties and reactivity of this compound, quantum mechanical calculations can be performed. QM methods can accurately describe the electronic structure, charge distribution, and potential reaction pathways of the molecule. This is particularly useful for predicting how this compound might undergo chemical transformations, such as metabolism, or participate in reactions involving enzyme cofactors like pyridoxal phosphate, given canaline's known interaction with such cofactors. QM calculations can provide insights into the feasibility and energetics of specific reaction steps within a metabolic pathway.
Pathway Analysis and Adverse Outcome Pathways (AOPs): Computational approaches are increasingly used in the context of pathway analysis and the development of Adverse Outcome Pathways (AOPs). While AOPs are often used in toxicology to link molecular initiating events to adverse outcomes, the underlying principles of mapping molecular interactions and subsequent biological events can be applied to understand the potential biological fate and effects of a compound like this compound. In silico tools can help integrate data from various sources to construct potential biological pathways that this compound might influence or be involved in, based on its predicted interactions with specific proteins or its structural similarity to known pathway intermediates.
This compound, the D-stereoisomer of the non-protein amino acid L-canaline, is a fascinating chemical compound with a range of biological activities. While L-canaline is a well-studied antimetabolite found in leguminous plants, this compound's properties and roles are less extensively characterized, presenting numerous avenues for future research. ebi.ac.ukuky.edu this compound is an analog of ornithine and can interfere with pyridoxal phosphate-dependent enzymes. ebi.ac.ukuky.eduresearchgate.net The exploration of this compound offers significant potential for advancing our understanding of its biosynthesis, interactions within biological systems, structural biology, ecological roles, and applications as a research tool.
Future Research Directions and Emerging Paradigms for D Canaline
Q & A
Basic Research Questions
Q. What established methodologies are recommended for synthesizing and characterizing D-CANALINE to ensure reproducibility?
- Methodological Answer : Synthesis protocols should include detailed descriptions of precursor compounds, reaction conditions (e.g., temperature, pH), and purification steps. For characterization, combine spectroscopic techniques (e.g., NMR, IR) with chromatographic methods (HPLC) to confirm purity and structural integrity. Ensure experimental sections explicitly state equipment specifications and reagent sources, as reproducibility hinges on precise technical documentation .
- Key Considerations : Cross-reference protocols with prior studies to identify deviations. For novel methods, validate results through independent replication and include raw data in supplementary materials .
Q. How should researchers design stability studies for this compound under diverse environmental conditions?
- Methodological Answer : Use factorial experimental designs to test variables such as temperature, light exposure, and humidity. Include control groups and replicate samples to account for batch variability. Quantify degradation products via mass spectrometry and report statistical confidence intervals for stability thresholds .
- Key Considerations : Predefine acceptance criteria for stability (e.g., <5% degradation) and document deviations from expected outcomes in the discussion section .
Q. What analytical techniques are critical for assessing this compound’s purity and structural conformation?
- Methodological Answer : Pair high-resolution mass spectrometry (HRMS) with X-ray crystallography or 2D-NMR for structural elucidation. Quantify purity using validated HPLC-UV protocols with reference standards. For trace impurities, employ LC-MS/MS and disclose detection limits in methods .
- Key Considerations : Calibrate instruments using certified reference materials and archive raw spectra in accessible repositories .
Advanced Research Questions
Q. How can conflicting reports on this compound’s biological activity be reconciled through systematic analysis?
- Methodological Answer : Conduct a meta-analysis of published data, categorizing studies by experimental models (e.g., in vitro vs. in vivo), dosage ranges, and assay endpoints. Use statistical tools (e.g., funnel plots) to detect publication bias and heterogeneity. Replicate key experiments under standardized conditions to isolate variables like solvent choice or cell-line specificity .
- Key Considerations : Address contradictions in the discussion by hypothesizing mechanisms (e.g., enantiomeric interference, metabolic conversion) and proposing validation studies .
Q. What strategies optimize experimental parameters for studying this compound’s enzyme inhibition kinetics?
- Methodological Answer : Employ surface plasmon resonance (SPR) or stopped-flow spectroscopy to measure real-time binding kinetics. Use Michaelis-Menten and Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition. Validate results with mutagenesis studies to identify active-site residues critical for interaction .
- Key Considerations : Control for nonspecific binding by including negative controls (e.g., heat-denatured enzymes) and report kinetic constants (Km, Vmax) with error margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
